Tiazuril

Overview

Description

Tiazuril (CAS number: 35319-70-1) is a chemical compound with the following properties:

Chemical Formula: CHClNOS

Molecular Weight: 359.83 g/mol

Density: 1.39±0.1 g/cm³ (predicted)

Preparation Methods

Tiazuril can be synthesized through various routes, but one common synthetic method involves the following steps:

Starting Material: Begin with 2,4-dimethylphenyl isothiocyanate.

Reaction: React the starting material with p-chlorophenylamine to form the desired compound.

Industrial Production: this compound is industrially produced using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Tiazuril undergoes several types of reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions are possible, leading to different derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.

Major Products: The primary products include derivatives of this compound with modified functional groups.

Scientific Research Applications

Tiazuril finds applications in various fields:

Veterinary Medicine: this compound is used to treat coccidiosis in animals, especially poultry and livestock.

Pharmacology: Research explores its potential as an antiprotozoal agent.

Chemical Biology: Scientists study its mode of action and interactions with biological systems.

Mechanism of Action

The exact mechanism of Tiazuril’s action involves inhibiting certain enzymes critical for the survival of coccidian parasites. It disrupts their life cycle, preventing their proliferation.

Comparison with Similar Compounds

Tiazuril stands out due to its specific mode of action and efficacy against coccidia. Similar compounds include toltrazuril and diclazuril.

Remember that this compound plays a crucial role in veterinary medicine and continues to be an area of active research

Biological Activity

Tiazuril, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is primarily known for its use as an antiparasitic agent, particularly against Eimeria species in veterinary medicine. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiparasitic Activity : this compound is effective against coccidiosis in livestock, demonstrating significant efficacy in reducing oocyst counts and improving animal health outcomes.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains, contributing to its potential use in treating infections.

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance its efficacy and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituents at Position 2 | Increased antiparasitic potency |

| Electron-withdrawing groups | Enhanced antimicrobial activity |

| Alkyl chain length | Affects solubility and bioavailability |

Case Studies

- Veterinary Applications : In a study involving poultry, this compound significantly reduced the incidence of coccidiosis. The treatment group showed a marked decrease in oocyst shedding compared to the control group, highlighting its effectiveness as an antiparasitic agent.

- Antimicrobial Efficacy : A case study evaluated this compound's antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

- Oxidative Stress Reduction : In cellular models of oxidative stress, this compound demonstrated significant antioxidant activity. The compound reduced levels of reactive oxygen species (ROS) and protected cells from damage induced by oxidative stressors.

Research Findings

Recent studies have expanded the understanding of this compound's mechanisms of action:

- Mechanism of Action : Research indicates that this compound may inhibit specific enzymes involved in the metabolic pathways of parasites, leading to their death or impaired reproduction.

- Safety Profile : Toxicological assessments have shown that this compound has a favorable safety profile in both animal models and preliminary human studies, with no significant adverse effects reported at therapeutic doses.

Properties

CAS No. |

35319-70-1 |

|---|---|

Molecular Formula |

C17H14ClN3O2S |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

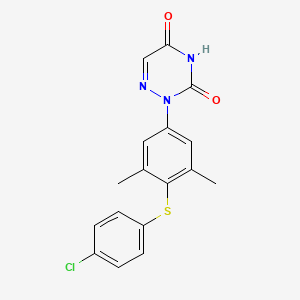

2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C17H14ClN3O2S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)24-14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23) |

InChI Key |

YLEMUUWGEWKCGK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |

Canonical SMILES |

CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |

Appearance |

Solid powder |

melting_point |

132 - 135 °C |

Key on ui other cas no. |

35319-70-1 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tiazuril |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.